ML349 is a small molecule identified through high-throughput screening efforts as a potent and selective inhibitor of Acyl Protein Thioesterase 2 (APT2). [, ] It is classified as a reversible, competitive inhibitor, meaning it binds to the enzyme's active site and competes with the natural substrate. [] This selectivity makes it a valuable tool in scientific research to study the specific functions of APT2 in various biological processes. [, , , ]
Synthesis Analysis
While a detailed synthetic procedure for ML349 has not been published in the provided papers, its discovery and optimization process are described. [] The paper mentions a fluorescence polarization-based competitive activity-based protein profiling (fluopol-ABPP) high-throughput screening campaign employed to identify inhibitors of LYPLA1 and LYPLA2. [] From this campaign, a lead triazole urea micromolar inhibitor was identified and optimized, resulting in ML349, a selective LYPLA2 (later renamed to APT2) inhibitor. []
Molecular Structure Analysis
The co-crystal structure of ML349 bound to human APT2 has been determined at high resolution (1.64 Å). [, ] This structure reveals that ML349 adopts a distinct conformation within the APT2 active site. [] The sulfonyl group of ML349 forms hydrogen bonds with active site resident waters, indirectly interacting with the catalytic triad and oxyanion hole. []
Mechanism of Action
ML349 functions as an isoform-selective, active-site competitive inhibitor of APT2. [, , ] It binds to the enzyme's active site, competing with the natural substrate and preventing the hydrolysis of palmitoyl-CoA from proteins. [, ] Structural analysis indicates that ML349 occupies a region within the active site predicted to be the acyl-binding region, explaining its inhibitory activity. []
Applications
Investigating the Palmitoylation Cycle: ML349 helps dissect the roles of APT1 and APT2 in the palmitoylation cycle, which is crucial for protein trafficking and signaling. []
Studying Ras Isoforms: The inhibitor is used to understand the differential regulation of Ras isoforms by APT1 and APT2, shedding light on their respective contributions to oncogenic signaling. [, ]
Profiling Off-Target Interactions: Using a chemoproteomic approach with biotinylated-ML349, researchers identified potential weak off-targets, including metabolite kinases and flavin-dependent oxidoreductases. [] This highlighted the importance of considering potential off-target interactions even for highly selective inhibitors. []
Investigating Melanoma Cell Lines: ML349 has been employed to study the effects of APT2 inhibition on NRAS mutant melanoma cells. [] While ML349 alone did not show significant effects, its use in this context highlights its potential in cancer research. []
Future Directions
Developing More Potent and Specific APT2 Inhibitors: ML349 serves as a scaffold for developing more potent and selective APT2 inhibitors with improved pharmacological properties. []
Investigating Therapeutic Potential: Further research is needed to explore the therapeutic potential of APT2 inhibition by ML349 in diseases like cancer, where aberrant palmitoylation plays a role. []
Understanding APT2's Physiological Roles: ML349 can be further utilized to unravel the specific physiological functions of APT2 in various tissues and disease models. []
Related Compounds
ML348
Compound Description: ML348 is a selective, reversible inhibitor of lysophospholipase 1 (LYPLA1) []. It exhibits potent target engagement in living systems []. Similar to ML349, it contains a triazole urea moiety, but its specific structural differences contribute to its selectivity for LYPLA1 over LYPLA2 [].
Relevance: ML348 is a closely related compound to ML349, both structurally and functionally []. They were developed together as part of the same research effort to identify inhibitors of LYPLA1 and LYPLA2 []. ML348 inhibits LYPLA1, while ML349 inhibits LYPLA2, demonstrating their distinct but related biological activities []. This isoform selectivity is attributed to their distinct binding modes within the active sites of their respective targets, despite their structural similarities [].
Palmostatin B
Compound Description: Palmostatin B is a dual inhibitor of acyl protein thioesterases 1 and 2 (APT1 and APT2) [, ]. It demonstrates effects on NRAS downstream signaling and cell viability in NRAS mutant melanoma cells [].
Relevance: While not structurally similar to ML349, Palmostatin B serves as a valuable comparison compound due to its ability to inhibit both APT1 and APT2 []. This contrasts with ML349's selectivity for APT2 [, ]. By comparing the effects of Palmostatin B and ML349, researchers can better understand the specific roles of APT1 and APT2 in cellular processes, particularly in the context of NRAS signaling and melanoma development [].
2-Arachidonoyl-glycerol (2-AG)
Compound Description: 2-Arachidonoyl-glycerol (2-AG) is an endocannabinoid with anti-inflammatory properties []. It acts as a substrate for various hydrolases, including LYPLA2 [].
Relevance: Although not structurally related to ML349, 2-AG is relevant as it serves as a substrate for LYPLA2, the enzyme specifically inhibited by ML349 []. Understanding the hydrolysis of 2-AG by LYPLA2, and how this process is affected by ML349 inhibition, can provide insights into the biological function of LYPLA2 and the potential therapeutic applications of targeting this enzyme [].
15-Hydroxy-eicosatetraenoyl-glycerol (15-HETE-G)
Compound Description: 15-Hydroxy-eicosatetraenoyl-glycerol (15-HETE-G) is a metabolite of 2-AG derived from the 15-lipoxygenase pathway []. It acts as a substrate for various hydrolases, including LYPLA2 [].
Relevance: Similar to 2-AG, 15-HETE-G acts as a substrate for LYPLA2, the target of ML349 []. Examining the hydrolysis of 15-HETE-G by LYPLA2, and how this is modulated by ML349, can further elucidate the substrate specificity and biological roles of LYPLA2 [].
Prostaglandin E2-glycerol (PGE2-G)
Compound Description: Prostaglandin E2-glycerol (PGE2-G) is a metabolite of 2-AG derived from the cyclooxygenase-2 pathway []. It acts as a substrate for various hydrolases, including LYPLA2, although it's hydrolyzed less efficiently compared to 2-AG and 15-HETE-G [].
Relevance: PGE2-G serves as another substrate for LYPLA2, the enzyme targeted by ML349 []. By investigating the hydrolysis of PGE2-G by LYPLA2, and how ML349 influences this process, researchers can gain insights into the substrate preference and functional significance of LYPLA2 in different metabolic pathways [].
Methylarachidonoyl-fluorophosphonate (MAFP)
Compound Description: Methylarachidonoyl-fluorophosphonate (MAFP) is a broad-spectrum serine hydrolase inhibitor []. It targets multiple hydrolases, including LYPLA2 [].
Relevance: While not structurally similar to ML349, MAFP serves as a valuable tool for studying LYPLA2 due to its ability to inhibit this enzyme []. Comparing the effects of MAFP, a broad inhibitor, with those of ML349, a selective LYPLA2 inhibitor, can help distinguish the specific roles of LYPLA2 from other hydrolases in various biological processes [].
JZL184
Compound Description: JZL184 is a selective inhibitor of monoacylglycerol lipase (MAG lipase) []. While initially believed to be selective for MAG lipase, studies suggest that it might also inhibit other hydrolases, particularly in certain cell types [].
Relevance: Although primarily a MAG lipase inhibitor, JZL184's potential off-target effects on other hydrolases, potentially including LYPLA2, make it relevant to ML349 research []. Comparing the effects of JZL184 and ML349 can help dissect the specific contributions of LYPLA2 versus other hydrolases, such as MAG lipase, in various cellular functions and signaling pathways [].
Biotinylated-ML349
Compound Description: Biotinylated-ML349 is a derivative of ML349 conjugated to biotin []. This modification allows for the enrichment and identification of ML349-binding proteins using affinity-based proteomic approaches [].
Relevance: Biotinylated-ML349 is directly derived from ML349 and serves as a powerful tool for characterizing the selectivity profile of ML349 beyond its known target, LYPLA2 []. By identifying other proteins that interact with biotinylated-ML349, researchers can gain a more comprehensive understanding of ML349's cellular targets and potential off-target effects [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
MI-192 is an inhibitor of histone deacetylases (HDACs) that preferentially inhibits HDAC2 (IC50 = 30 nM) and HDAC3 (IC50 = 16 nM) over HDAC1, 4, 6, 7, and 8 (IC50s = 4.8, 5, >10, 4.1, and >10 μM, respectively).
MI-1481 is a potent MML1 inhibitor (IC50 = 3.6 nM). MLL1 plays an important role in development of acute leukemia with translocations of the MLL1 gene and in solid tumors. MI-1481 showed very potent inhibition of the menin-MLL1 interaction (IC50 = 3.6 nM), representing the most potent reversible menin-MLL1 inhibitor reported to date. MI-1481 also demonstrates pronounced activity in MLL leukemia cells and in vivo in MLL leukemia models. MI-1481 is a valuable menin-MLL1 inhibitor that can be used for potential therapeutic applications and in further studies regarding the role of menin in cancer.
MI-2-2 is a menin inhibitor. MI-2-2 binds to menin with low nanomolar affinity and very effectively disrupts the bivalent protein-protein interaction between menin and mixed lineage leukemia (MLL).
MI-223 is an inhibitor of Mcl-1-stimulated homologous recombination (HR) DNA repair, which leads to sensitization of cancer cells to hydroxyurea- or olaparib-induced DNA replication stress.
MI 2 is an inhibitor of the paracaspase MALT1 with an IC50 value of 5.84 μM in a fluorescence assay. It inhibits the growth of MALT1-dependent activated B cell-like diffuse large B cell lymphoma (ABC-DLBCL) cell lines (GI50s = 0.2, 0.5, 0.4, and 0.4 μM for HBL-1, TMD8, OCI-Ly3, and OCI-Ly10 cells, respectively). MI 2 inhibits cleavage of the MALT1 target protein CYLD in a dose-dependent manner in HBL-1 cells but does not inhibit caspase-3, caspase-8, and caspase-9, which are structurally similar to MALT1. MI 2 (25 mg/kg, i.v.) reduces tumor size in TMD8 and HBL-1 mouse xenograft models. MI-2 is a MALT1 inhibitor (IC50 = 5.84 μM). MI-2 binds directly to MALT1 and irreversibly suppresses protease function. Decreases NF-κB activity induced by MALT1. Mucosa-associated-lymphoid-tissue lymphoma-translocation gene 1 (MALT1), a paracaspase and essential regulator for nuclear factor kB (NF-κB) activation, plays an important role in innate and adaptive immunity. Suppression of MALT1 protease activity with small molecule inhibitors showed promising efficacies in subtypes of B cell lymphoma and improvement in experimental autoimmune encephalomyelitis model.